molecular formula C9H17Cl2N3 B11782481 3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine dihydrochloride

3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine dihydrochloride

Cat. No.: B11782481
M. Wt: 238.15 g/mol
InChI Key: SZXCSGBIMSAUHE-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine dihydrochloride is a heterocyclic compound belonging to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the acylation of cyclohexane-1,3-dione with an acid chloride in the presence of a base, followed by isomerization to form the desired indazole structure . The reaction conditions often involve the use of solvents like chloroform and bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in modifying the indazole ring or the amine group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the indazole ring.

Scientific Research Applications

3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine dihydrochloride stands out due to its specific substitution pattern on the indazole ring, which can confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C9H17Cl2N3

Molecular Weight

238.15 g/mol

IUPAC Name

3,5-dimethyl-2,4,6,7-tetrahydroindazol-5-amine;dihydrochloride

InChI

InChI=1S/C9H15N3.2ClH/c1-6-7-5-9(2,10)4-3-8(7)12-11-6;;/h3-5,10H2,1-2H3,(H,11,12);2*1H

InChI Key

SZXCSGBIMSAUHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(CCC2=NN1)(C)N.Cl.Cl

Origin of Product

United States

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